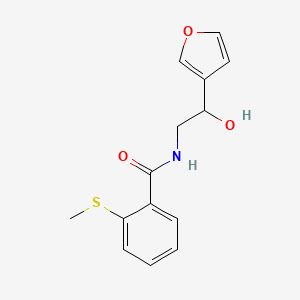

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-19-13-5-3-2-4-11(13)14(17)15-8-12(16)10-6-7-18-9-10/h2-7,9,12,16H,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTNQQFLJOUYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including a furan ring, a hydroxyl group, and a methylthio group, which contribute to its diverse reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO3S, with a molecular weight of 277.34 g/mol. Its structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the furan ring and hydroxyl group enhances its binding affinity to these targets, potentially modulating their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other benzamide derivatives.

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through various pathways.

1. Anticancer Properties

Research indicates that benzamide derivatives exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is supported by findings that similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Benzamides are known for their ability to modulate inflammatory responses, making this compound a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.

Comparison with Similar Compounds

Structural Analogues with Hydroxyethyl Substituents

Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Benzamide with a branched hydroxyethyl (2-hydroxy-1,1-dimethylethyl) group and 3-methyl substituent.

- Synthesis: Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

Comparison :

Benzamides with Methylthio Substituents

Compound: N-(4-(Methylthio)-1-oxo-1-(quinolin-3-ylamino)butan-2-yl)benzamide ()

- Structure: Benzamide with a methylthio group at position 4 and a quinoline-linked side chain.

- Activity: Exhibits 43.68% ± 4.02 inhibition in immunoproteasome assays, suggesting the methylthio group may enhance target engagement .

Comparison :

Heterocyclic-Substituted Benzamides

Comparison :

- The target compound’s furan-3-yl group lacks the nitro-thiazole’s redox activity but may improve metabolic stability due to reduced electrophilicity.

Pesticidal Benzamides

Compound : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

- Structure : Benzamide with isopropoxy-phenyl and trifluoromethyl groups.

- Application : Fungicide targeting succinate dehydrogenase .

Compound : Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) ()

Comparison :

- The target compound’s furan and methylthio groups lack the lipophilic trifluoromethyl/isopropoxy moieties critical for pesticidal activity, suggesting divergent applications.

Thiazolidinone-Benzamide Hybrids ()

Compounds 17–20 :

Comparison :

- The target compound lacks the thiazolidinone ring but shares the benzamide core. Its furan group may mimic the electron-withdrawing effects of chloro/fluoro substituents in these hybrids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.